CMPD101

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

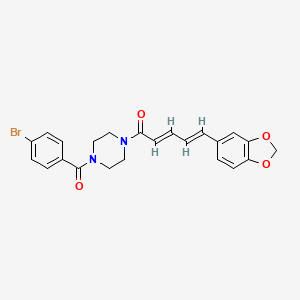

C23H21BrN2O4 |

|---|---|

Peso molecular |

469.3 g/mol |

Nombre IUPAC |

(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-bromobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one |

InChI |

InChI=1S/C23H21BrN2O4/c24-19-8-6-18(7-9-19)23(28)26-13-11-25(12-14-26)22(27)4-2-1-3-17-5-10-20-21(15-17)30-16-29-20/h1-10,15H,11-14,16H2/b3-1+,4-2+ |

Clave InChI |

YRVISRPAPYMYPM-ZPUQHVIOSA-N |

SMILES isomérico |

C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |

SMILES canónico |

C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)Br |

Origen del producto |

United States |

Foundational & Exploratory

CMPD101: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMPD101 is a potent and highly selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular targets, downstream cellular effects, and the experimental protocols used to elucidate its function. The information is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development.

Introduction

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are critical targets for a wide array of therapeutics. The activity of GPCRs is tightly regulated, in part, by a process called desensitization, which is initiated by GPCR kinases (GRKs). By phosphorylating agonist-activated GPCRs, GRKs trigger the recruitment of arrestin proteins, leading to receptor internalization and attenuation of signaling. This compound is a valuable research tool for investigating the roles of GRK2 and GRK3 in these fundamental cellular processes.

Molecular Target and Selectivity

The primary molecular targets of this compound are GRK2 and GRK3. It exhibits high potency for these two kinases, with IC50 values in the nanomolar range.[1][2][3][4] this compound demonstrates significant selectivity for the GRK2/3 subfamily over other GRKs and a panel of other kinases.[1][4][5]

Quantitative Data: Inhibitory Activity of this compound

| Target Kinase | IC50 | Reference |

| GRK2 | 18 nM, 35 nM, 54 nM | [1][5][6][7] |

| GRK3 | 5.4 nM, 32 nM | [1][5] |

| GRK1 | 3.1 µM | [1][4] |

| GRK5 | 2.3 µM (no activity up to 125 µM in another study) | [1][4][5] |

| ROCK-2 | 1.4 µM | [1][3][4] |

| PKCα | 8.1 µM | [1][3][4] |

Mechanism of Action: Signaling Pathways

This compound exerts its effects by inhibiting the catalytic activity of GRK2 and GRK3.[8] This inhibition prevents the phosphorylation of agonist-bound GPCRs, thereby blocking the recruitment of β-arrestin and subsequent receptor desensitization and internalization.

Signaling Pathway Diagram

Cellular Effects

The inhibition of GRK2/3 by this compound leads to several observable cellular effects, primarily related to the potentiation and prolongation of GPCR signaling.

-

Inhibition of GPCR Desensitization: this compound has been shown to inhibit the desensitization of the μ-opioid receptor (MOPr) in locus coeruleus (LC) neurons.[2][9]

-

Inhibition of GPCR Internalization: Treatment with this compound significantly reduces the agonist-induced internalization of the β2-adrenergic receptor (β2AR) and the MOPr.[1][2][9]

-

Inhibition of Receptor Phosphorylation: this compound blocks the agonist-induced phosphorylation of the MOPr at Ser375.[1][2][9]

-

Modulation of Downstream Signaling: this compound can block histamine H1 receptor-mediated ERK1/2 phosphorylation.[2] However, it does not appear to affect DAMGO-induced increases in ERK1/2 and Elk-1 phosphorylation.[1][4]

Experimental Protocols

The following are summaries of common experimental protocols used to characterize the mechanism of action of this compound.

Cell Culture and Treatment

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells, often stably expressing a GPCR of interest (e.g., HA-tagged MOPr or β2AR-GFP), are commonly used.[1][2][9]

-

Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[2]

-

This compound Treatment: Cells are pre-incubated with this compound at concentrations ranging from 3 to 100 µM for 20 to 30 minutes prior to agonist stimulation.[1][2]

Receptor Internalization Assay (ELISA)

This protocol quantifies the number of receptors remaining on the cell surface after agonist stimulation.

Western Blot for Receptor Phosphorylation

This technique is used to detect the phosphorylation state of a target receptor.

-

Cell Lysis: After treatment with this compound and agonist, cells are lysed to extract proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the receptor (e.g., phospho-Ser375 MOPr). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Detection: The signal is visualized using a chemiluminescent substrate.

-

Analysis: Band intensities are quantified and normalized to a loading control (e.g., tubulin or total receptor).

In Vivo Studies

-

Animal Models: Mice (e.g., C57BL/6J) have been used to study the in vivo effects of this compound.[2]

-

Administration: this compound can be administered via intraperitoneal (i.p.) injection. For example, a dose of 0.3 mg/kg has been used.[2]

Conclusion

This compound is a powerful pharmacological tool for dissecting the roles of GRK2 and GRK3 in GPCR signaling and regulation. Its high potency and selectivity make it an invaluable reagent for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological consequences of GRK2/3 activity. This guide provides a foundational understanding of this compound's mechanism of action to aid researchers in designing and interpreting experiments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | ROCK | GRK | PKC | TargetMol [targetmol.com]

- 5. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 6. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

- 9. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

CMPD101: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

CMPD101 is a potent, selective, and cell-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] This guide provides an in-depth overview of its use in research, detailing its mechanism of action, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound primarily functions by inhibiting the enzymatic activity of GRK2 and GRK3, kinases that play a pivotal role in the desensitization and internalization of G protein-coupled receptors (GPCRs).[3][4] By phosphorylating the intracellular domains of activated GPCRs, GRKs facilitate the binding of arrestin proteins. Arrestin binding uncouples the receptor from its G protein, leading to signal termination and initiating receptor internalization.[5][6] this compound, by blocking GRK2/3, prevents these events, thereby prolonging GPCR signaling.

Quantitative Data Summary

The following tables summarize the inhibitory activity and experimental concentrations of this compound reported in various studies.

Table 1: Inhibitory Potency (IC50) of this compound

| Target | IC50 | Species | Assay Conditions | Reference |

| GRK2 | 18 nM | Not Specified | In vitro enzyme assay | [1][3][7] |

| GRK3 | 5.4 nM | Not Specified | In vitro enzyme assay | [1][3][7] |

| GRK2 | 35 nM | Bovine | In vitro phosphorylation assay | [2][5] |

| GRK3 | 32 nM | Human | In vitro phosphorylation assay | [2][5] |

| GRK1 | 3.1 µM | Not Specified | In vitro enzyme assay | [1] |

| GRK5 | 2.3 µM | Not Specified | In vitro enzyme assay | [1] |

| ROCK-2 | 1.4 µM | Not Specified | In vitro enzyme assay | [1][7] |

| PKCα | 8.1 µM | Not Specified | In vitro enzyme assay | [1][7] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Line | Concentration Range | Duration | Observed Effect | Reference |

| HEK-B2 | 100 µM | 20 min pre-treatment | Inhibition of β2AR internalization | [1] |

| HEK 293 (HA-MOPr) | 3-30 µM | 30 min pre-treatment | Inhibition of DAMGO-induced MOPr phosphorylation and internalization | [1][3] |

| HEK 293 | 30 µM | 30 min pre-treatment | Complete block of histamine H1 receptor-mediated ERK1/2 phosphorylation | [3] |

| Rat/Mouse Locus Coeruleus Neurons | 3-30 µM | 30 min pre-treatment | Inhibition of Met-Enk and DAMGO-induced µ-opioid receptor desensitization | [3] |

| Human Prostate Tissue | 5-50 µM | Not Specified | Inhibition of smooth muscle contraction | [8] |

Key Research Applications and Experimental Protocols

This compound is a valuable tool for investigating the roles of GRK2 and GRK3 in various physiological and pathophysiological processes.

GPCR Desensitization and Internalization

A primary use of this compound is to study the mechanisms of GPCR desensitization. By inhibiting GRK2/3, researchers can elucidate the specific contribution of these kinases to the attenuation of signaling for a given receptor.

Experimental Protocol: µ-Opioid Receptor (MOPr) Internalization Assay in HEK 293 Cells [3][6][9]

-

Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing hemagglutinin (HA)-tagged µ-opioid receptors (HA-MOPr) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding and Starvation: Cells are seeded onto 60mm dishes and grown to 90% confluency. They are then serum-starved for 24 hours.

-

Antibody Labeling: Cells are prelabeled with a primary antibody against the HA tag for 1 hour at 4°C.

-

This compound Treatment: Cells are pre-incubated with this compound (e.g., 3 µM or 30 µM) for 30 minutes at 37°C.

-

Agonist Stimulation: Receptor internalization is induced by stimulating the cells with the µ-opioid receptor agonist DAMGO (e.g., 10 µM) for a specified time at 37°C.

-

Analysis: The extent of receptor internalization can be quantified using methods such as enzyme-linked immunosorbent assay (ELISA) to measure the amount of surface-expressed receptors or by confocal microscopy to visualize receptor localization.

Signal Transduction Pathway Analysis

This compound can be used to dissect the role of GRK2/3-mediated receptor regulation in downstream signaling cascades, such as the ERK/MAPK pathway.

Experimental Protocol: ERK1/2 Phosphorylation Assay in HEK 293 Cells [3]

-

Cell Culture and Starvation: HEK 293 cells are cultured to ~90% confluency and then serum-starved for 24 hours.

-

This compound Pre-treatment: Cells are pre-treated with this compound (e.g., 30 µM) for 30 minutes.

-

Agonist Stimulation: Cells are stimulated with an agonist (e.g., histamine for the H1 receptor) for a short period (e.g., 5-10 minutes).

-

Cell Lysis and Western Blotting: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

-

Quantification: Densitometry is used to quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.

In Vivo Studies

This compound has been utilized in animal models to investigate the physiological roles of GRK2/3.

Experimental Protocol: Modulation of Alcohol Intake in Mice [3][9]

-

Animal Model: C57BL/6J mice are used.

-

Drug Administration: Mice are pretreated with this compound (e.g., 0.3 mg/kg, intraperitoneally) 15 minutes before a drinking session. Subsequently, another compound of interest (e.g., nalfurafine) is administered 5 minutes before the drinking session.

-

Behavioral Assessment: Alcohol and water intake are measured and recorded.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate key pathways and workflows related to this compound research.

Caption: GPCR signaling cascade and the inhibitory action of this compound on GRK2/3.

Caption: Workflow for assessing ERK1/2 phosphorylation following this compound treatment.

Caption: Kinase selectivity profile of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 3. glpbio.com [glpbio.com]

- 4. Hello Bio launches novel, potent selective GRK2/3 inhibitor this compound [hellobio.com]

- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of prostatic smooth muscle contraction by the inhibitor of G protein-coupled receptor kinase 2/3, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. file.glpbio.com [file.glpbio.com]

The Discovery of CMPD101: A Potent and Selective GRK2/3 Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

G protein-coupled receptor kinases (GRKs) play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs), a process critical for terminating receptor signaling and maintaining cellular homeostasis. Among the seven members of the GRK family, GRK2 and GRK3 are ubiquitously expressed and have been implicated in the pathophysiology of numerous diseases, including heart failure, opioid tolerance, and certain cancers. Consequently, the development of selective inhibitors for these kinases has been a significant focus of drug discovery efforts. This technical guide provides a comprehensive overview of the discovery and characterization of CMPD101, a potent and selective small-molecule inhibitor of GRK2 and GRK3. We present a compilation of its biochemical and cellular activities, detailed experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction to GRK2/3 and the Rationale for Inhibition

G protein-coupled receptors (GPCRs) constitute the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. Upon agonist binding, GPCRs activate intracellular G proteins, initiating a cascade of downstream signaling events. To prevent overstimulation and allow for the resetting of the signaling pathway, agonist-occupied receptors are rapidly phosphorylated by GRKs. This phosphorylation event increases the receptor's affinity for β-arrestins, which sterically hinder further G protein coupling (desensitization) and promote receptor internalization.[1]

GRK2 and GRK3 are the most studied members of the GRK family and are instrumental in the desensitization of a wide array of GPCRs.[2] Dysregulation of GRK2 activity has been linked to the pathogenesis of several diseases. For instance, in chronic heart failure, elevated levels and activity of GRK2 in cardiomyocytes lead to excessive desensitization of β-adrenergic receptors, impairing cardiac contractility. Therefore, inhibition of GRK2/3 presents a promising therapeutic strategy for restoring normal GPCR signaling in such pathological conditions.

This compound: A Profile of a Selective GRK2/3 Inhibitor

This compound is a novel, membrane-permeable, small-molecule inhibitor that demonstrates high potency and selectivity for GRK2 and GRK3.[3][4] Its discovery marked a significant advancement in the development of research tools and potential therapeutic agents targeting the GRK2/3 subfamily.

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The compound exhibits nanomolar potency against GRK2 and GRK3, with significantly lower activity against other kinases, highlighting its selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase | IC50 (nM) | Reference(s) |

| GRK2 | 18 | [3][5][6] |

| GRK3 | 5.4 | [3][5][6] |

| GRK1 | 3100 | [5] |

| GRK5 | 2300 | [5] |

| ROCK-2 | 1400 | [4][5] |

| PKCα | 8100 | [4][5] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Agonist/Receptor | Effect of this compound | IC50 (µM) | Reference(s) |

| Histamine H1 Receptor-Mediated ERK1/2 Phosphorylation | HEK293 | Histamine | Complete blockade (at 30 µM) | 6 | [3] |

| µ-Opioid Receptor (MOPr) Desensitization | Rat/Mouse Locus Coeruleus Neurons | Met-Enk, DAMGO | Inhibition | ~6 | [3] |

| DAMGO-induced MOPr Phosphorylation (Ser375) | HEK293 | DAMGO | Almost complete inhibition (at 30 µM) | - | [3] |

| DAMGO-induced Arrestin Translocation | HEK293 | DAMGO | Almost complete inhibition (at 30 µM) | - | [3] |

| DAMGO-induced MOPr Internalization | HEK293 | DAMGO | Almost complete inhibition (at 30 µM) | - | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical GPCR signaling pathway involving GRK2/3 and a typical experimental workflow for characterizing a GRK2/3 inhibitor like this compound.

Detailed Experimental Protocols

The following protocols are representative methodologies for the characterization of GRK2/3 inhibitors like this compound.

In Vitro GRK2/3 Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a purified GRK enzyme.

-

Materials:

-

Purified recombinant human GRK2 and GRK3 enzymes.

-

Rhodopsin-containing membranes or a peptide substrate (e.g., casein).

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

-

[γ-³²P]ATP.

-

This compound stock solution in DMSO.

-

96-well filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the GRK enzyme, substrate, and diluted this compound.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured substrate using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

-

β-Arrestin Translocation Assay (e.g., DiscoverX PathHunter)

This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.

-

Materials:

-

HEK293 cells stably co-expressing a GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

Cell culture medium and supplements.

-

GPCR agonist.

-

This compound stock solution in DMSO.

-

PathHunter detection reagents.

-

White, clear-bottom 96-well or 384-well plates.

-

Luminometer.

-

-

Procedure:

-

Seed the PathHunter cells in the assay plate and incubate overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

Add the GPCR agonist at a predetermined concentration (e.g., EC80) to all wells except the negative control.

-

Incubate for 90 minutes at 37°C.

-

Allow the plate to equilibrate to room temperature.

-

Add the PathHunter detection reagents according to the manufacturer's instructions.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a luminometer.

-

Calculate the percent inhibition of agonist-induced β-arrestin recruitment and determine the IC50 value for this compound.

-

Receptor Internalization Assay by Confocal Microscopy

This imaging-based assay visualizes the agonist-induced internalization of a fluorescently tagged GPCR.

-

Materials:

-

HEK293 cells transiently or stably expressing a fluorescently tagged GPCR (e.g., GFP-tagged µ-opioid receptor).

-

Glass-bottom confocal imaging dishes.

-

Cell culture medium.

-

GPCR agonist (e.g., DAMGO).

-

This compound stock solution in DMSO.

-

Paraformaldehyde (PFA) for cell fixation.

-

Phosphate-buffered saline (PBS).

-

Confocal microscope.

-

-

Procedure:

-

Seed the cells on glass-bottom dishes and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle for 30 minutes at 37°C.[3]

-

Stimulate the cells with the GPCR agonist for a specified time (e.g., 30 minutes) at 37°C to induce internalization.[3]

-

Wash the cells with ice-cold PBS to stop internalization.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Acquire images using a confocal microscope, capturing the fluorescence from the tagged receptor.

-

Analyze the images to quantify the redistribution of the receptor from the plasma membrane to intracellular vesicles.

-

ERK1/2 Phosphorylation Assay by Western Blotting

This assay measures the phosphorylation of ERK1/2, a downstream signaling event often modulated by GPCR activation.

-

Materials:

-

HEK293 cells expressing the GPCR of interest.

-

Cell culture medium.

-

GPCR agonist.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

-

-

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells overnight to reduce basal ERK1/2 phosphorylation.

-

Pre-treat the cells with this compound or vehicle for 30 minutes.

-

Stimulate the cells with the GPCR agonist for a short period (e.g., 5 minutes).

-

Lyse the cells and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and probe with the anti-phospho-ERK1/2 antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Conclusion and Future Directions

This compound has emerged as an invaluable pharmacological tool for elucidating the roles of GRK2 and GRK3 in various physiological and pathophysiological processes. Its high potency and selectivity have enabled researchers to dissect the contributions of these kinases to GPCR signaling with unprecedented precision. The data and protocols presented in this guide provide a comprehensive resource for scientists working in the fields of GPCR biology, signal transduction, and drug discovery. Future research will likely focus on leveraging the insights gained from studies with this compound to develop novel therapeutics for a range of diseases, including heart failure, chronic pain, and cancer. The continued exploration of the therapeutic potential of GRK2/3 inhibition holds great promise for addressing unmet medical needs.

References

- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Detection of ligand-activated g protein-coupled receptor internalization by confocal microscopy [agris.fao.org]

- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosmobio.co.jp [cosmobio.co.jp]

- 5. researchgate.net [researchgate.net]

- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]

CMPD101: A Technical Guide to a Potent and Selective GRK2/3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of CMPD101, a potent and selective inhibitor of G protein-coupled receptor kinase 2 and 3 (GRK2/3). This compound serves as a critical tool for investigating the roles of GRK2/3 in G protein-coupled receptor (GPCR) desensitization, signaling, and internalization.

Chemical Structure and Properties

This compound, also known as Takeda compound 101, is a synthetic, membrane-permeable small molecule.[1][2] Its chemical structure and key properties are summarized below.

Chemical Name: 3-[[(4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide[3][4]

Image of the chemical structure of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₁F₃N₆O | [4] |

| Molecular Weight | 466.46 g/mol | [5] |

| CAS Number | 865608-11-3 | [4] |

| SMILES | CN1C(CNC2=CC(C(NCC3=CC=CC=C3C(F)(F)F)=O)=CC=C2)=NN=C1C4=CC=NC=C4 | [5] |

| InChI Key | WFOVEDJTASPCIR-UHFFFAOYSA-N | [5] |

| Purity | ≥98% (HPLC) | [5] |

| Appearance | Solid | [6] |

Table 2: Solubility of this compound

| Solvent | Maximum Concentration | Reference |

| DMSO | 100 mM (46.65 mg/mL) | [5] |

| Ethanol | 100 mM (46.65 mg/mL) | [5] |

Storage and Stability:

This compound should be stored at -20°C.[5] Stock solutions in DMSO can be stored at -20°C for up to one month.[6] It is recommended to prepare and use solutions on the same day if possible.[6] The solid form is hygroscopic.[6]

Biological Activity and Selectivity

This compound is a potent and highly selective inhibitor of the GRK2 subfamily, which includes GRK2 and GRK3.[1][7] It exhibits significantly lower activity against other GRK subfamilies and a broad range of other kinases.[1]

Table 3: Inhibitory Activity of this compound against Various Kinases

| Target Kinase | IC₅₀ Value | Reference |

| GRK2 | 18 nM, 35 nM, 54 nM | [8],[1],[5] |

| GRK3 | 5.4 nM, 32 nM | [8],[5] |

| GRK1 | 3.1 µM | [8] |

| GRK5 | 2.3 µM (No activity up to 125 µM in another study) | [8],[1] |

| ROCK-2 | 1.4 µM | [8] |

| PKCα | 8.1 µM | [8] |

Mechanism of Action: Inhibition of GPCR Desensitization

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling. Upon activation by an agonist, GPCRs are phosphorylated by GRKs, which leads to the recruitment of arrestin proteins. Arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor and its subsequent internalization.[5]

This compound, by selectively inhibiting GRK2 and GRK3, prevents the phosphorylation of activated GPCRs. This, in turn, blocks arrestin recruitment and subsequent receptor desensitization and internalization. This mechanism makes this compound a valuable tool for studying the physiological and pathological consequences of GRK2/3-mediated GPCR regulation.

Signaling Pathway Diagram

Experimental Protocols

The following are example protocols for common assays involving this compound, based on methodologies described in the literature. Researchers should optimize these protocols for their specific experimental systems.

Inhibition of µ-Opioid Receptor (MOPr) Phosphorylation in HEK293 Cells

This protocol describes how to assess the effect of this compound on agonist-induced phosphorylation of the µ-opioid receptor (MOPr) in a cell-based assay.[1]

Materials:

-

HEK293 cells stably expressing HA-tagged MOPr

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and appropriate antibiotics

-

This compound stock solution (e.g., 10 mM in DMSO)

-

DAMGO (agonist) stock solution

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-Ser375-MOPr, anti-HA, anti-tubulin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Culture HEK293-HA-MOPr cells in DMEM to ~90% confluency.

-

This compound Pre-treatment: Pre-treat cells with the desired concentration of this compound (e.g., 30 µM) or vehicle (DMSO) for 30 minutes at 37°C.[1]

-

Agonist Stimulation: Stimulate the cells with an agonist such as DAMGO (e.g., 10 µM) for 5 minutes at 37°C.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-Ser375-MOPr overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities by densitometry. Normalize the phospho-Ser375-MOPr signal to total MOPr (anti-HA) and a loading control (anti-tubulin).[1]

µ-Opioid Receptor (MOPr) Internalization Assay

This protocol outlines a method to measure the effect of this compound on agonist-induced internalization of MOPr using an enzyme-linked immunosorbent assay (ELISA).[9]

Materials:

-

HEK293 cells stably expressing HA-tagged MOPr

-

Cell culture medium

-

This compound stock solution

-

DAMGO stock solution

-

Primary antibody against the extracellular HA tag

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEK293-HA-MOPr cells in a 96-well plate and grow to confluency.

-

Antibody Labeling: Pre-label the surface receptors by incubating the live cells with an anti-HA primary antibody for 1 hour at 4°C.[9]

-

This compound Pre-treatment: Incubate the cells with this compound (e.g., 3 or 30 µM) or vehicle for 30 minutes at 37°C.[9]

-

Agonist-induced Internalization: Stimulate the cells with DAMGO (e.g., 10 µM) for a desired time course (e.g., 0-60 minutes) at 37°C to induce receptor internalization.[9]

-

Washing: Wash the cells with ice-cold PBS to remove unbound antibody and agonist.

-

Secondary Antibody Incubation: Incubate the cells with an HRP-conjugated secondary antibody.

-

Detection: Add TMB substrate and allow the color to develop. Stop the reaction with a stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The signal is proportional to the amount of receptor remaining on the cell surface.

-

Data Analysis: Calculate the percentage of internalized receptors relative to the vehicle-treated control.

Experimental Workflow Diagram

Conclusion

This compound is a powerful and selective research tool for elucidating the roles of GRK2 and GRK3 in a wide range of physiological and pathological processes. Its ability to prevent GPCR desensitization and internalization allows for detailed investigation of GPCR signaling dynamics. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery.

References

- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G protein-coupled receptor kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 5. Exploiting functional domains of GRK2/3 to alter the competitive balance of pro- and anticontractile signaling in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPCR Signaling Regulation: The Role of GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GRK2: multiple roles beyond G protein-coupled receptor desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

CMPD101: A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective GRK2/3 Inhibitor

This technical guide provides a comprehensive overview of CMPD101, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological modulation of G protein-coupled receptor (GPCR) signaling.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 865608-11-3 | [1][2][3][4] |

| Molecular Formula | C₂₄H₂₁F₃N₆O | [2] |

| Molecular Weight | 466.46 g/mol | [2] |

Commercially Available Suppliers

This compound is available from various chemical suppliers catering to the research community. These include, but are not limited to:

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of GRK2 and GRK3, which are key enzymes in the regulation of GPCR signaling.[1][2][4] In a typical GPCR signaling cascade, agonist binding to a GPCR promotes its interaction with G proteins. To prevent overstimulation, GRKs are recruited to the activated receptor, where they phosphorylate serine and threonine residues on the intracellular domains of the receptor. This phosphorylation event increases the receptor's affinity for β-arrestins. The binding of β-arrestin to the GPCR sterically hinders further G protein coupling, leading to desensitization of the receptor. β-arrestin also initiates a second wave of signaling and promotes the internalization of the receptor from the cell surface via clathrin-coated pits.[5]

By inhibiting GRK2 and GRK3, this compound prevents the phosphorylation of activated GPCRs. This, in turn, reduces β-arrestin recruitment, leading to decreased receptor desensitization and internalization. The result is a sustained signaling output from the GPCR in the continued presence of an agonist.

Quantitative Data

The inhibitory activity of this compound has been characterized against various kinases, demonstrating its selectivity for GRK2 and GRK3.

| Target Kinase | IC₅₀ (nM) | Reference |

| GRK2 | 18 | [1] |

| GRK3 | 5.4 | [1] |

| GRK1 | 3100 | [3] |

| GRK5 | 2300 | [3] |

| ROCK2 | 1400 | [3][8] |

| PKCα | 8100 | [3][8] |

Experimental Protocols

The following is a representative protocol for assessing the effect of this compound on agonist-induced μ-opioid receptor (MOPr) internalization in HEK293 cells, synthesized from methodologies described in the literature.[1][4]

5.1. Cell Culture and Seeding

-

Culture HEK293 cells stably expressing a tagged μ-opioid receptor (e.g., HA-tagged) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells onto appropriate culture plates (e.g., 24-well plates for ELISA-based assays or glass-bottom dishes for microscopy) at a density that will result in approximately 80-90% confluency on the day of the experiment.

5.2. Compound Treatment and Agonist Stimulation

-

On the day of the experiment, wash the cells once with serum-free DMEM.

-

Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 10 µM, 30 µM). The final DMSO concentration should be kept below 0.1%.

-

Pre-incubate the cells with the this compound-containing medium or vehicle control (serum-free DMEM with the same final concentration of DMSO) for 30 minutes at 37°C.

-

Following the pre-incubation, add the MOPr agonist, [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), to a final concentration of 10 µM to stimulate receptor internalization. Incubate for 30 minutes at 37°C.

5.3. Quantification of Receptor Internalization (ELISA-based)

-

After agonist stimulation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to stop the internalization process.

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

To detect the surface-expressed receptors, incubate the non-permeabilized cells with a primary antibody against the receptor tag (e.g., anti-HA antibody) diluted in a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate the cells with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the cells five times with PBS.

-

Add a colorimetric HRP substrate (e.g., TMB) and incubate until sufficient color development.

-

Stop the reaction with a stop solution (e.g., 1 M H₂SO₄).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader. A higher absorbance indicates a greater number of receptors remaining on the cell surface and thus, less internalization.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of GRK2 and GRK3 in a multitude of physiological and pathophysiological processes. Its high potency and selectivity make it an excellent probe for dissecting the intricacies of GPCR signaling. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research settings.

References

- 1. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 4. glpbio.com [glpbio.com]

- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

CMPD101: A Technical Guide to its Application in Opioid Tolerance Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opioid tolerance, a significant challenge in chronic pain management, is largely driven by the desensitization of opioid receptors following prolonged agonist exposure. A key mechanism in this process is the phosphorylation of the μ-opioid receptor (MOPr) by G protein-coupled receptor kinases (GRKs), leading to β-arrestin recruitment and subsequent receptor internalization and signaling dampening. CMPD101, a potent and selective small-molecule inhibitor of GRK2 and GRK3, has emerged as a critical pharmacological tool to investigate and dissect these molecular pathways. This document provides a comprehensive overview of this compound, its mechanism of action, its demonstrated effects on opioid receptor signaling, and detailed experimental protocols for its use, serving as a technical guide for researchers in the field.

Mechanism of Action of this compound

This compound is a novel, membrane-permeable small-molecule inhibitor with high selectivity for G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2] These kinases are pivotal in the canonical pathway of G protein-coupled receptor (GPCR) desensitization.[3] By phosphorylating the intracellular domains of activated GPCRs, such as the MOPr, they facilitate the binding of β-arrestin proteins, which sterically uncouples the receptor from its G protein and initiates receptor internalization. This compound competitively binds to the ATP-binding pocket of GRK2 and GRK3, preventing receptor phosphorylation and thereby inhibiting the entire downstream desensitization cascade.

In Vitro Efficacy and Selectivity

The inhibitory potency and selectivity of this compound have been characterized across various kinases. It demonstrates nanomolar efficacy against GRK2 and GRK3 while showing significantly lower activity against other related kinases, highlighting its utility as a specific research tool.

| Kinase Target | IC50 Value | Reference |

| GRK2 | 18 nM - 35 nM | [1][2][4][5] |

| GRK3 | 5.4 nM - 32 nM | [1][2][4][5] |

| GRK1 | 3.1 µM | [5] |

| GRK5 | > 125 µM (no activity) | [1][3][5] |

| ROCK-2 | 1.4 µM | [4][5] |

| PKCα | 8.1 µM | [4][5] |

Signaling Pathway of MOPr Desensitization and this compound Intervention

The development of acute opioid tolerance is initiated by the homologous desensitization of the μ-opioid receptor. The process begins with agonist binding, which activates the receptor and its associated G protein. This is followed by the recruitment of GRKs to the plasma membrane, which phosphorylate the receptor's C-terminal tail. This phosphorylation serves as a docking site for β-arrestin, leading to G protein uncoupling, receptor internalization via clathrin-coated pits, and the attenuation of downstream signaling. This compound directly inhibits the GRK2/3 phosphorylation step, thereby preserving receptor signaling.

Caption: MOPr desensitization pathway and the inhibitory action of this compound.

Experimental Evidence of this compound's Effect on Opioid Tolerance

This compound has been instrumental in demonstrating the critical role of GRK2/3 in opioid receptor desensitization across various experimental models.

Inhibition of MOPr Desensitization in Neurons

Studies using whole-cell patch-clamp recordings in locus coeruleus (LC) neurons, a brain region critical for opioid withdrawal and tolerance, have shown that this compound effectively inhibits MOPr desensitization induced by a range of opioid agonists.[3][6] Pre-treatment with this compound reduces the decay of G protein-activated inwardly-rectifying potassium (GIRK) current observed after prolonged agonist application, indicating sustained receptor activity.[3][6]

| Agonist (Concentration) | Animal Model | This compound Concentration | % Reduction in Desensitization | Reference |

| Met-Enkephalin (30 µM) | Rat | 30 µM | ~85% | [3] |

| DAMGO (10 µM) | Rat | 30 µM | Significant inhibition | [3] |

| Morphine | Rat | 30 µM | Significant reduction | [3] |

| Met-Enkephalin (30 µM) | Mouse | 30 µM | Significant inhibition | [3] |

Inhibition of MOPr Phosphorylation, Arrestin Recruitment, and Internalization

In cellular models, such as HEK 293 cells expressing the MOPr, this compound has been shown to block the key molecular events that precede receptor desensitization.

| Parameter Measured | Agonist (Concentration) | Cell Line | This compound Concentration | Outcome | Reference |

| MOPr Phosphorylation (Ser375) | DAMGO (10 µM) | HEK 293 | 30 µM | Almost complete inhibition | [3][6] |

| β-Arrestin-3 Translocation | DAMGO (10 µM) | HEK 293 | 30 µM | Significant inhibition | [3][6] |

| MOPr Internalization | DAMGO (10 µM) | HEK 293 | 30 µM | Markedly reduced | [3][6] |

| ERK1/2 Phosphorylation | DAMGO (10 µM) | HEK 293 | 3-30 µM | No effect on agonist-induced phosphorylation | [3] |

Detailed Experimental Protocols

The following protocols are based on methodologies described in Lowe et al., 2015, Molecular Pharmacology.[3]

HEK 293 Cell-Based Assays

Cell Culture:

-

HEK 293 cells stably expressing HA-tagged rat μ-opioid receptors are cultured in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., 400 µg/ml G418).

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

This compound Pre-treatment:

-

For all assays, cells are pre-treated with this compound (e.g., 3-30 µM) or vehicle control for 30 minutes at 37°C prior to agonist stimulation.

Western Blotting for MOPr Phosphorylation:

-

Plate cells in 6-well plates and grow to ~90% confluency.

-

Pre-treat with this compound as described above.

-

Stimulate with an agonist (e.g., 10 µM DAMGO) for 5 minutes at 37°C.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% nonfat milk in Tris-buffered saline with Tween 20 (TBST).

-

Incubate with a primary antibody targeting phospho-Ser375 on the MOPr overnight at 4°C.

-

Wash and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect chemiluminescence and quantify band density, normalizing to a loading control like tubulin or total HA-MOPr.

β-Arrestin Recruitment Assay (e.g., DiscoveRx PathHunter):

-

Use a commercially available assay system that measures the interaction between the receptor and β-arrestin (e.g., via enzyme fragment complementation).

-

Plate cells in a 96-well plate.

-

Pre-treat with this compound.

-

Stimulate with agonist for a specified time (e.g., 30 minutes).

-

Add detection reagents according to the manufacturer’s protocol and measure the chemiluminescent signal.

MOPr Internalization ELISA:

-

Plate HA-MOPr expressing cells in 24-well plates.

-

Pre-treat with this compound.

-

Stimulate with agonist (e.g., 10 µM DAMGO) for various time points (0-60 minutes).

-

Fix cells with 4% paraformaldehyde.

-

Incubate with an anti-HA primary antibody to label surface receptors.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Measure absorbance at the appropriate wavelength to quantify the number of surface receptors remaining.

Caption: Workflow for cell-based assays investigating this compound's effects.

Electrophysiology in Locus Coeruleus (LC) Neurons

-

Prepare coronal brain slices (e.g., 300 µm thick) containing the LC from rats or mice.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.

-

Transfer a slice to a recording chamber continuously perfused with aCSF at 32-34°C.

-

Obtain whole-cell voltage-clamp recordings from visually identified LC neurons.

-

Hold neurons at a membrane potential of -60 mV.

-

Apply opioid agonists via the perfusion system to activate GIRK currents.

-

To measure desensitization, apply a receptor-saturating concentration of an agonist (e.g., 30 µM Met-Enkephalin) for 10-15 minutes and measure the peak current and the steady-state current at the end of the application. The percentage of desensitization is the reduction in current from the peak.

-

To test this compound, pre-incubate the slice in aCSF containing the inhibitor (e.g., 30 µM) for at least 15 minutes before and during the agonist application.

Conclusion and Future Directions

This compound is an invaluable tool for elucidating the molecular underpinnings of opioid tolerance. The data clearly demonstrate that by inhibiting GRK2 and GRK3, this compound effectively prevents the desensitization and internalization of the μ-opioid receptor, a critical initiating step in the development of tolerance.[3][6][7] For drug development professionals, these findings underscore the potential of targeting the GRK/β-arrestin axis to develop novel therapeutics that could be co-administered with opioids to prolong their analgesic efficacy and reduce the rate at which tolerance develops. Further research using this compound and similar compounds in in vivo models of chronic opioid administration will be crucial to validate this therapeutic strategy.

References

- 1. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 2. glpbio.com [glpbio.com]

- 3. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of G Protein-Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic Treatment with Morphine Disrupts Acute Kinase-Dependent Desensitization of GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

CMPD101 in Cardiovascular Research and Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic strategies. One promising target is the G protein-coupled receptor kinase 2 (GRK2), an enzyme upregulated in failing hearts that contributes to the desensitization of β-adrenergic receptors (β-ARs) and subsequent cardiac dysfunction. CMPD101 has emerged as a potent and highly selective small-molecule inhibitor of GRK2 and its closely related isoform GRK3. This technical guide provides an in-depth overview of this compound, consolidating its mechanism of action, key experimental data, and detailed protocols relevant to its application in cardiovascular research and the development of heart failure therapeutics.

Introduction to this compound

This compound is a membrane-permeable small-molecule inhibitor with high affinity for the active site of GRK2 and GRK3.[1][2] Its development was driven by the understanding that elevated GRK2 levels in cardiomyocytes lead to the phosphorylation of β-ARs, promoting β-arrestin binding and subsequent receptor internalization and signaling dampening.[3][4] This process impairs the heart's ability to respond to catecholamine stimulation, a critical compensatory mechanism in heart failure. By inhibiting GRK2, this compound aims to restore β-AR sensitivity, thereby improving cardiac contractility and function.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the kinase domain of GRK2 and GRK3.[2] This prevents the phosphorylation of activated G protein-coupled receptors (GPCRs), most notably the β-ARs in the cardiac context.

The β-Adrenergic Receptor Signaling Pathway

In a healthy heart, catecholamine (e.g., norepinephrine) binding to β-ARs activates Gs proteins, leading to adenylyl cyclase activation, increased cyclic AMP (cAMP) production, and subsequent protein kinase A (PKA) activation. PKA phosphorylates multiple downstream targets, resulting in increased cardiac contractility (inotropic effect) and heart rate (chronotropic effect).

In heart failure, chronic sympathetic nervous system activation leads to elevated GRK2 levels. Activated GRK2 phosphorylates the β-AR, leading to β-arrestin recruitment, which uncouples the receptor from Gs and promotes its internalization, thereby desensitizing the cardiomyocyte to further stimulation. This compound blocks this initial phosphorylation step, preventing β-AR desensitization and preserving downstream signaling.

References

CMPD101: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMPD101 is a potent, selective, and membrane-permeable small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3] These kinases play a pivotal role in the regulation of G protein-coupled receptors (GPCRs) by phosphorylating agonist-activated receptors, which leads to their desensitization, internalization, and subsequent signaling attenuation.[3] Due to its high selectivity for the GRK2 subfamily, this compound has emerged as a critical chemical probe for elucidating the roles of GRK2 and GRK3 in various physiological and pathophysiological processes, including heart failure, opioid tolerance, and GPCR signaling pathways.[1][3] This guide provides an in-depth overview of the kinase selectivity profile of this compound, detailing its inhibitory activity against a panel of kinases, the experimental protocols used for its characterization, and its mechanism of action within cellular signaling pathways.

Data Presentation: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified against a range of kinases, demonstrating a strong preference for GRK2 and GRK3. The half-maximal inhibitory concentration (IC50) values are summarized below. It is noteworthy that different in vitro assay conditions can result in variations in reported IC50 values.[4]

| Kinase Family | Kinase Target | IC50 (nM) |

| GRK (AGC Kinase) | GRK2 (ADRBK1) | 18, 35, 54[1][2][5][6] |

| GRK3 (ADRBK2) | 5.4, 32[1][2][5][6] | |

| GRK1 | 3,100[1][7] | |

| GRK5 | 2,300 (or no activity up to 125,000 nM)[1][2][4][7] | |

| GRK6 | >30,000[7] | |

| GRK7 | 25,000[7] | |

| AGC Kinase | ROCK-2 | 1,400[1][7][8] |

| PKCα | 8,100[1][7][8] | |

| PKA | >2,000[5] | |

| PKC | >2,000[5] | |

| PRK2 | >50% inhibition at 1,000 nM[4] | |

| MSK1 | >50% inhibition at 1,000 nM[4] | |

| SGK1 | >50% inhibition at 1,000 nM[4] | |

| Other | Rho kinase | >2,000[5] |

Mechanism of Action: Inhibition of GPCR Desensitization

This compound exerts its cellular effects by directly inhibiting the catalytic activity of GRK2 and GRK3. In the canonical GPCR signaling pathway, agonist binding triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins. This activation also exposes phosphorylation sites on the receptor's intracellular loops and C-terminal tail. GRK2 and GRK3 are then recruited to the activated receptor, where they phosphorylate these specific serine and threonine residues. This phosphorylation event increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor, and promotes its internalization via clathrin-coated pits. By inhibiting GRK2/3, this compound prevents receptor phosphorylation, thereby blocking β-arrestin recruitment, and subsequent desensitization and internalization.[3][4]

Experimental Protocols

The kinase selectivity of this compound is determined through a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (General Protocol)

These assays directly measure the ability of this compound to inhibit the phosphorylation of a substrate by a purified kinase.

-

Reagents Preparation:

-

Kinase: Purified, recombinant human kinases (e.g., GRK2, GRK3, ROCK-2).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., rhodopsin for GRKs).[5]

-

ATP: Typically used at a concentration near its Km for the specific kinase, often radiolabeled (e.g., [γ-³²P]ATP) for detection. A saturating concentration of 0.5 mM has also been reported.[5]

-

Inhibitor: this compound is serially diluted in DMSO to create a range of concentrations.

-

-

Assay Procedure:

-

The kinase, substrate, and this compound (or DMSO vehicle control) are combined in an appropriate assay buffer in a microplate well.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated for a specific time (e.g., 20-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).

-

The reaction is terminated by adding a stop solution (e.g., EDTA or phosphoric acid).

-

-

Detection & Analysis:

-

The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter.

-

Alternatively, fluorescence-based methods (e.g., using phosphospecific antibodies) can be employed.

-

The percentage of kinase activity relative to the DMSO control is calculated for each this compound concentration.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based μ-Opioid Receptor (MOPr) Internalization Assay

This assay assesses the functional consequence of GRK2/3 inhibition in a cellular context by measuring the internalization of a GPCR.[3][9]

-

Cell Culture:

-

Assay Procedure:

-

Cells are seeded in multi-well plates and grown to ~90% confluency.[9]

-

Cells may be serum-starved for 24 hours prior to the assay.[9]

-

Cells are pre-incubated with varying concentrations of this compound (e.g., 3-30 µM) or vehicle control for 30 minutes at 37°C.[3][9]

-

Receptor internalization is stimulated by adding a saturating concentration of a specific agonist, such as DAMGO (10 µM), for a defined period (e.g., 30 minutes) at 37°C.[4]

-

-

Detection & Analysis:

-

ELISA-based Detection: The amount of HA-MOPr remaining on the cell surface is quantified. Cells are fixed (but not permeabilized) and incubated with an anti-HA antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a colorimetric HRP substrate and read on a plate reader.[3]

-

Confocal Microscopy: Cells can be immunofluorescently stained for the HA-tag to visualize receptor localization. A decrease in surface fluorescence and an increase in intracellular puncta indicate internalization.[3][9]

-

The degree of internalization is quantified and compared between this compound-treated and control cells to determine the inhibitory effect.

-

Conclusion

This compound is a highly selective inhibitor of the GRK2 subfamily, with potent activity against GRK2 and GRK3 and significantly less activity against other GRK family members and a broader panel of kinases.[5][7] This selectivity profile makes it an invaluable pharmacological tool for investigating the specific roles of GRK2 and GRK3 in regulating GPCR signaling in both health and disease. The detailed experimental protocols provided herein offer a framework for researchers to utilize and further characterize the activity of this compound in various biological systems.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Potent, selective GRK2/3 inhibitor | Hello Bio [hellobio.com]

- 3. glpbio.com [glpbio.com]

- 4. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.glpbio.com [file.glpbio.com]

CMPD101: A Technical Guide to its Inhibition of GRK2 and GRK3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the G protein-coupled receptor kinase (GRK) inhibitor, CMPD101, with a specific focus on its inhibitory activity against GRK2 and GRK3. This document outlines the reported half-maximal inhibitory concentration (IC50) values, details the experimental methodologies used to determine these values, and illustrates the critical signaling pathways regulated by these kinases.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of GRK2 and GRK3, kinases that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs). By phosphorylating agonist-bound GPCRs, GRKs initiate a process that leads to the recruitment of β-arrestins, resulting in signal termination and receptor internalization. Dysregulation of GRK2 and GRK3 activity has been implicated in various pathological conditions, making them attractive targets for therapeutic intervention. This guide synthesizes the available data on this compound's potency, providing clarity on the varying reported IC50 values by examining the underlying experimental protocols.

Data Presentation: IC50 Values of this compound

The reported IC50 values for this compound against GRK2 and GRK3 exhibit variability across different studies. This discrepancy can be attributed to differences in experimental conditions, as detailed in Section 3.0. The following table summarizes the published IC50 values from key studies.

| Kinase Target | Reported IC50 (nM) | Primary Source |

| GRK2 | 18 | Okawa et al., 2017[1][2] |

| GRK3 | 5.4 | Okawa et al., 2017[1] |

| GRK2 | 54 | Thal et al., 2011[3][4] |

| GRK3 | 32 | Thal et al., 2011[3][4] |

| GRK2 | 35 | Lowe et al., 2015 (citing Ikeda et al., 2007 patent)[4][5] |

| GRK2 | 290 | Lowe et al., 2015 (citing Thal et al., 2011)[5] |

Experimental Protocols

The variation in the reported IC50 values of this compound is primarily due to different methodologies employed in the in vitro kinase assays. Key factors influencing the outcome include the source and concentration of the kinase and its substrate, the concentration of ATP, and the specific assay format.

Kinase Assay Protocol from Okawa et al., 2017

This study reported the most potent IC50 values for this compound.

-

Kinases: Recombinant human GRK2 and GRK3.

-

Substrate: Rhodopsin.

-

Assay Principle: Measurement of the incorporation of radiolabeled phosphate ([γ-³³P]ATP) into the substrate.

-

Procedure:

-

GRK2 or GRK3 was incubated with rhodopsin in a reaction buffer.

-

This compound was added at varying concentrations.

-

The kinase reaction was initiated by the addition of [γ-³³P]ATP.

-

Following incubation, the reaction was stopped, and the phosphorylated rhodopsin was captured on a filter membrane.

-

The amount of incorporated radioactivity was quantified using a scintillation counter to determine the kinase activity.

-

IC50 values were calculated from the dose-response curves.

-

Kinase Assay Protocol from Thal et al., 2011

This study utilized a similar radiometric approach but with potential differences in component concentrations.

-

Kinases: Human GRK2 and GRK3.

-

Substrate: Rhodopsin.

-

ATP Concentration: 0.5 mM.[4]

-

Assay Principle: Radiometric detection of substrate phosphorylation.

-

Procedure:

-

The kinase, substrate, and varying concentrations of this compound were combined in an assay buffer.

-

The reaction was started with the addition of a mixture containing non-radiolabeled ATP and [γ-³²P]ATP.

-

After incubation at 30°C, the reaction was quenched.

-

The phosphorylated substrate was separated by SDS-PAGE, and the incorporated radioactivity was quantified by phosphorimaging.

-

IC50 values were determined by fitting the data to a dose-response curve.

-

The higher ATP concentration (0.5 mM) used in this study, which is significantly above the Michaelis-Menten constant (Km) for ATP, likely contributed to the higher observed IC50 values due to competitive inhibition dynamics between ATP and this compound.[4]

General Experimental Workflow for Kinase Inhibition Assay

The following diagram illustrates a generalized workflow for determining the IC50 of an inhibitor against a target kinase.

Signaling Pathways

GRK2 and GRK3 are key regulators of GPCR signaling, primarily through the process of homologous desensitization. The following diagram outlines this critical pathway.

Pathway Description:

-

Agonist Binding: An agonist binds to and activates the GPCR.

-

G Protein Activation: The activated GPCR catalyzes the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G protein, causing its dissociation into Gα-GTP and Gβγ subunits.

-

Downstream Signaling: The Gα-GTP subunit modulates the activity of effector enzymes, leading to downstream signaling cascades.

-

GRK Recruitment and Activation: The free Gβγ subunits recruit cytosolic GRK2 or GRK3 to the plasma membrane, bringing the kinase into proximity with the activated GPCR and enhancing its catalytic activity.[6][7]

-

Receptor Phosphorylation: The activated GRK phosphorylates serine and threonine residues on the intracellular loops and C-terminal tail of the agonist-occupied GPCR.[7][8] this compound acts at this step by competitively inhibiting the ATP-binding site of GRK2/3, thus preventing receptor phosphorylation.

-

β-Arrestin Recruitment: The phosphorylated GPCR serves as a high-affinity binding site for β-arrestins.[9][10]

-

Signal Termination: The binding of β-arrestin sterically hinders the coupling of the GPCR to G proteins, effectively terminating G protein-mediated signaling (desensitization). β-arrestin also acts as a scaffold protein, initiating signaling pathways independent of G proteins and promoting the internalization of the receptor via clathrin-coated pits.[7][11]

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of GRK2 and GRK3 in cellular signaling and a potential therapeutic agent. The variability in its reported IC50 values underscores the critical importance of considering the specific experimental conditions when comparing potencies of kinase inhibitors. The protocols and pathway information provided in this guide offer a comprehensive resource for researchers working with this compound and studying the broader field of GPCR regulation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 4. Molecular Mechanism of Selectivity among G Protein-Coupled Receptor Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of G Protein–Coupled Receptor Kinases 2 and 3 in μ-Opioid Receptor Desensitization and Internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G protein-coupled receptor kinase 2 (GRK2) as a multifunctional signaling hub - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. The G Protein-Coupled Receptor Kinases (GRKs) in Chemokine Receptor-Mediated Immune Cell Migration: From Molecular Cues to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

CMPD101: A Technical Guide to Membrane Permeability for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the membrane permeability characteristics of CMPD101, a potent and selective small-molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3. Its ability to cross the cell membrane is fundamental to its utility in cell-based assays and its potential as a therapeutic agent. This document outlines the available data, details relevant experimental protocols, and illustrates key cellular pathways and workflows.

Introduction to this compound

This compound is a valuable research tool for studying the roles of GRK2 and GRK3 in G protein-coupled receptor (GPCR) signaling.[1][2] These kinases are crucial for the desensitization, internalization, and signaling of GPCRs.[1] By inhibiting GRK2/3, this compound can be used to investigate physiological processes such as opioid tolerance, heart failure, and other conditions where GPCR signaling is dysregulated.[1] The compound has been described as a novel, potent, highly selective, and membrane-permeable small-molecule inhibitor.[1][3][4]

Evidence of Membrane Permeability

The following table summarizes the inhibitory activities of this compound on its primary targets and other kinases, which are intracellular and thus require the compound to cross the cell membrane.

| Target Kinase | IC50 (nM) | Kinase Family |

| GRK3 | 5.4 | AGC Kinase (GRK) |

| GRK2 | 18 | AGC Kinase (GRK) |

| GRK1 | 3100 | AGC Kinase (GRK) |

| GRK5 | 2300 | AGC Kinase (GRK) |

| Rho-associated kinase 2 (ROCK-2) | 1400 | AGC Kinase |

| Protein Kinase Cα (PKCα) | 8100 | AGC Kinase |

Data sourced from MedchemExpress and TargetMol.[3][4][6]

Signaling Pathway of GRK2/3 Inhibition by this compound

GPCRs, upon activation by an agonist, recruit GRKs. GRK2 and GRK3 then phosphorylate the intracellular domains of the activated receptor. This phosphorylation event promotes the binding of β-arrestin, which sterically hinders further G protein coupling, leading to desensitization of the receptor. β-arrestin also facilitates receptor internalization via clathrin-coated pits. This compound acts by directly inhibiting the catalytic activity of GRK2 and GRK3, thereby preventing receptor phosphorylation and subsequent desensitization and internalization.

Experimental Protocols

While specific permeability assay data for this compound is lacking, researchers can assess its permeability and intracellular activity using established methods. Below are detailed protocols for a common permeability assay and a cell-based functional assay.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay is a high-throughput method to predict passive membrane permeability.

Objective: To determine the passive permeability of this compound across an artificial lipid membrane.

Materials:

-

PAMPA plate (e.g., 96-well format with a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Reference compounds with known permeability (e.g., high and low permeability controls)

-

Plate reader or LC-MS/MS for quantification

Protocol:

-

Prepare Solutions:

-

Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM).

-

Prepare a working solution of this compound by diluting the stock solution in PBS to the desired concentration (e.g., 100 µM). The final DMSO concentration should be low (e.g., <1%) to not affect the membrane integrity.

-

Prepare working solutions of the reference compounds in the same manner.

-

-

Hydrate the PAMPA Membrane: The artificial membrane on the filter of the donor plate is typically coated with a lipid/organic solvent solution (e.g., lecithin in dodecane).

-

Load the Plates:

-

Add the PBS buffer to the acceptor wells of the acceptor plate.

-

Add the this compound working solution and reference compound solutions to the donor wells of the donor plate.

-

-

Assemble the PAMPA Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the solution in the acceptor wells.

-

Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

-

Quantification:

-

After incubation, separate the plates.

-

Measure the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

-

Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following equation:

-

Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

-

Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

-

Cell-Based μ-Opioid Receptor (MOPr) Internalization Assay

This assay demonstrates the functional consequence of GRK2/3 inhibition by this compound in a cellular context, thus confirming its membrane permeability and intracellular target engagement.

Objective: To quantify the effect of this compound on agonist-induced internalization of the μ-opioid receptor.

Materials:

-

HEK293 cells stably expressing a tagged μ-opioid receptor (e.g., HA-MOPr).[1]

-

Cell culture medium (e.g., DMEM with 10% FBS).[1]

-

This compound

-

A potent MOPr agonist (e.g., DAMGO).[1]

-

Primary antibody against the receptor tag (e.g., anti-HA).[5]

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

ELISA detection reagents.

-

96-well cell culture plates.

Protocol:

-

Cell Seeding: Seed the HA-MOPr expressing HEK293 cells into 96-well plates and grow to ~90% confluency.[1]

-

This compound Pre-treatment:

-

Agonist Stimulation:

-

Quantification of Surface Receptors (ELISA):

-

Wash the cells with cold PBS to stop internalization.

-

Fix the cells (e.g., with 4% paraformaldehyde).

-

Incubate the non-permeabilized cells with the primary anti-HA antibody to label the remaining surface receptors.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Wash and add the HRP substrate.

-

Measure the absorbance using a plate reader.

-

-

Data Analysis: The amount of surface receptor is inversely proportional to the extent of internalization. Compare the absorbance in this compound-treated wells to the agonist-only control to determine the percentage of inhibition of internalization. In HEK293 cells, 30µM this compound almost completely inhibits DAMGO-induced MOPr internalization.[1]